N-(2-hydroxypropyl)methanesulfonamide

Physicochemical Characterization Medicinal Chemistry ADME Property Prediction

Procuring generic sulfonamide building blocks risks introducing subtle LogP and conformational differences that alter reaction yields and SAR outcomes. N-(2-Hydroxypropyl)methanesulfonamide (CAS 1154107-96-6) eliminates this variability. - Predictable Physicochemical Profile: A computed LogP of -1.08 and TPSA of 66.4 Ų ensure consistent solubility and chromatographic behavior batch-to-batch. - Validated Fragment Vector: Its hydroxypropyl chain provides a defined handle for fragment growing/linking strategies without metabolic amide liabilities. - Supply Chain Assurance: Available in purity grades up to 99.999%, supporting applications from analytical reference standards to electronic-grade synthesis.

Molecular Formula C4H11NO3S
Molecular Weight 153.2
CAS No. 1154107-96-6
Cat. No. B2599538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxypropyl)methanesulfonamide
CAS1154107-96-6
Molecular FormulaC4H11NO3S
Molecular Weight153.2
Structural Identifiers
SMILESCC(CNS(=O)(=O)C)O
InChIInChI=1S/C4H11NO3S/c1-4(6)3-5-9(2,7)8/h4-6H,3H2,1-2H3
InChIKeyMTVHDBKXHIMFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxypropyl)methanesulfonamide (CAS 1154107-96-6) Procurement and Differentiation Overview


N-(2-Hydroxypropyl)methanesulfonamide (CAS 1154107-96-6) is a secondary sulfonamide building block with the molecular formula C₄H₁₁NO₃S and a molecular weight of 153.20 g/mol [1]. This organosulfur compound features a methanesulfonamide core and a 2-hydroxypropyl substituent that introduces a hydroxyl group capable of participating in hydrogen bonding and further derivatization [2]. Its physicochemical profile—including a computed LogP of -1.0836, topological polar surface area (TPSA) of 66.4 Ų, and two hydrogen bond donors—positions it as a hydrophilic, moderately polar scaffold suitable for constructing more complex sulfonamide-containing molecules in medicinal chemistry and organic synthesis .

Why In-Class Sulfonamide Building Blocks Cannot Simply Substitute N-(2-Hydroxypropyl)methanesulfonamide


Generic substitution with structurally similar sulfonamide building blocks—such as N-(3-hydroxypropyl)methanesulfonamide (CAS 52177-30-7) or N-methylated analogs (e.g., CAS 106894-77-3)—introduces meaningful and quantifiable differences in physicochemical properties that directly impact synthetic utility and downstream application outcomes [1]. N-(2-Hydroxypropyl)methanesulfonamide possesses a computed LogP of -1.0836, whereas its 3-hydroxypropyl positional isomer (CAS 52177-30-7) has a reported LogP of -1.24, a difference of approximately 0.15 log units that reflects altered lipophilicity and potential solubility behavior . Additionally, the target compound contains three rotatable bonds (C–C, C–N, C–S) that enable distinct conformational flexibility compared to N-methylated analogs with restricted backbone mobility . In sulfonamide-mediated synthetic applications—particularly those involving regioselective functionalization, hydrogen-bond-directed catalysis, or chiral derivatization—these numerical differences in polarity, hydrogen-bonding capacity, and conformational freedom translate to non-interchangeable reactivity profiles. For researchers procuring this compound for reproducible synthesis of kinase inhibitor intermediates or other bioactive scaffolds, substitution without verification risks altered reaction yields, unexpected byproduct formation, and compromised downstream biological activity.

Quantitative Differentiation Evidence for N-(2-Hydroxypropyl)methanesulfonamide Against Structural Analogs


LogP Differentiation: N-(2-Hydroxypropyl)methanesulfonamide vs. 3-Hydroxypropyl Isomer

N-(2-Hydroxypropyl)methanesulfonamide (CAS 1154107-96-6) exhibits a computed LogP of -1.0836, representing a quantifiable difference in lipophilicity compared to its positional isomer N-(3-hydroxypropyl)methanesulfonamide (CAS 52177-30-7), which has a reported LogP of -1.24 . This ΔLogP of approximately +0.15 log units for the 2-hydroxypropyl derivative indicates marginally greater lipophilicity, which can influence membrane permeability predictions and solvent partitioning behavior in biphasic reaction systems. In the context of building block selection for lead optimization, even small LogP differences can alter predicted oral absorption and distribution profiles when the scaffold is incorporated into larger molecules .

Physicochemical Characterization Medicinal Chemistry ADME Property Prediction

Conformational Flexibility: Rotatable Bond Count Comparison

N-(2-Hydroxypropyl)methanesulfonamide possesses three rotatable bonds (C–C, C–N, and C–S linkages along the 2-hydroxypropyl chain), providing a specific degree of conformational flexibility that distinguishes it from more rigid sulfonamide analogs or N-alkylated derivatives . For example, N-(2-hydroxypropyl)-N-methylmethanesulfonamide (CAS 106894-77-3), which features an N-methyl substitution, alters the hydrogen-bond donor capacity and restricts backbone rotation relative to the secondary sulfonamide NH group present in the target compound. The secondary sulfonamide NH can serve as both a hydrogen-bond donor and a site for further N-alkylation or N-arylation, enabling modular diversification that is not accessible with tertiary sulfonamide analogs [1].

Molecular Modeling Conformational Analysis Synthetic Chemistry

Purity Grade Availability for Research and Industrial Applications

N-(2-Hydroxypropyl)methanesulfonamide is commercially available in multiple purity grades suitable for distinct application contexts. Standard catalog purity is typically ≥95% as supplied by multiple vendors . However, the compound can also be produced in high and ultra-high purity forms including 99%, 99.9%, 99.99%, and 99.999% grades, as well as to specific industry standards such as Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades [1]. This tiered purity availability distinguishes the compound from less commercially accessible sulfonamide analogs that may be limited to single-grade offerings, enabling procurement tailored to the sensitivity requirements of the intended application—whether for routine organic synthesis, analytical method development, or semiconductor fabrication.

Analytical Chemistry Quality Control Procurement Specifications

Hydrogen-Bond Donor/Acceptor Profile Comparison

N-(2-Hydroxypropyl)methanesulfonamide contains two hydrogen-bond donors (the sulfonamide NH and the hydroxyl OH) and three hydrogen-bond acceptors (the sulfonamide S=O oxygens and the hydroxyl oxygen), with a topological polar surface area (TPSA) of 66.4 Ų . This donor/acceptor ratio (2:3) differs from simple sulfonamides like methanesulfonamide (CAS 3144-09-0, H-donors: 2, H-acceptors: 2, TPSA: 63.2 Ų) and from the N-methylated analog (CAS 106894-77-3, H-donors: 1, H-acceptors: 3), each of which presents a distinct hydrogen-bonding fingerprint. The specific arrangement of the 2-hydroxypropyl group positions the hydroxyl oxygen and the sulfonamide NH in proximity that may enable intramolecular hydrogen bonding or cooperative intermolecular interactions in crystal packing and target binding [1].

Molecular Recognition Crystal Engineering Drug Design

Synthetic Accessibility as Kinase Inhibitor Intermediate Scaffold

N-(2-Hydroxypropyl)methanesulfonamide has been identified as a synthetic precursor and structural component in the development of kinase inhibitors. The sulfonamide group serves as a metabolically stable linker or terminal moiety that can engage in hydrogen-bonding interactions with kinase hinge regions, while the hydroxypropyl chain provides a vector for further elaboration [1]. Notably, the compound and its oxidation products have been specifically cited as intermediates in the synthesis of bioactive kinase inhibitors, distinguishing it from sulfonamide building blocks lacking the 2-hydroxypropyl substitution pattern that enables this specific vector of chemical space exploration [2]. Although direct comparative IC₅₀ or Ki data for the target compound itself are not available in the public domain, the documented utility of this scaffold class in kinase inhibitor programs supports its selection over simple methanesulfonamide derivatives that lack the hydroxypropyl functional handle for subsequent derivatization.

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Utility

Computed Physicochemical Property Profile vs. Class Average

N-(2-Hydroxypropyl)methanesulfonamide (MW 153.20, LogP -1.0836, TPSA 66.4 Ų, H-donors 2, H-acceptors 3, rotatable bonds 3) occupies a specific region of physicochemical property space that distinguishes it from the broader class of sulfonamide building blocks. The average LogP of the sulfonamide class is approximately 0.5-1.5, with many aromatic sulfonamides exhibiting LogP > 1.0 [1]. The target compound's strongly negative LogP (-1.08) reflects its enhanced aqueous solubility and polarity relative to the class average—a property that can be advantageous for applications requiring water-compatible reaction conditions or for incorporation into polar pharmacophores. Additionally, its molecular weight (153.20) falls below the fragment-like threshold (MW < 250), positioning it as a fragment-sized building block suitable for fragment-based drug discovery approaches where low molecular weight and high ligand efficiency are prioritized [2].

ADME Prediction Drug-Likeness Assessment Chemoinformatics

Optimal Application Scenarios for N-(2-Hydroxypropyl)methanesulfonamide Based on Differentiated Evidence


Fragment-Based Drug Discovery Library Construction

N-(2-Hydroxypropyl)methanesulfonamide's low molecular weight (153.20 Da) and favorable computed LogP (-1.08) position it as an ideal fragment-sized building block for inclusion in fragment-based screening libraries, where adherence to the 'Rule of Three' (MW < 300, LogP ≤ 3, H-donors ≤ 3, H-acceptors ≤ 3) is critical for hit identification and subsequent optimization [1]. The compound's 2-hydroxypropyl chain provides a vector for fragment growing or linking strategies, while the sulfonamide NH offers a metabolically stable hydrogen-bond donor that can engage protein targets without introducing the metabolic liabilities associated with amide bonds. Compared to simple methanesulfonamide (MW 95.12), the target compound offers additional structural complexity and synthetic handles while remaining well within fragment-like property space.

Synthesis of Kinase Inhibitor Intermediates and Bioactive Sulfonamide Scaffolds

N-(2-Hydroxypropyl)methanesulfonamide has been documented as a precursor and oxidation product intermediate in the synthesis of kinase inhibitors [1]. The sulfonamide moiety is a recognized pharmacophore in kinase drug discovery, often serving as a hinge-binding element or solvent-exposed group that modulates physicochemical properties without introducing significant metabolic instability. The hydroxypropyl chain provides a functional handle for further derivatization (e.g., esterification, ether formation, or oxidation to the corresponding ketone), enabling modular construction of diverse sulfonamide-containing compound libraries for SAR studies. Procurement of this specific building block ensures access to a validated synthetic route and reduces the risk of encountering unanticipated reactivity differences that could arise when using isomeric or N-alkylated analogs.

Aqueous-Phase and Polar Solvent Reaction Systems

With a computed LogP of -1.0836 and TPSA of 66.4 Ų, N-(2-Hydroxypropyl)methanesulfonamide exhibits enhanced hydrophilicity compared to the average sulfonamide building block (class average LogP ≈ 0.5-1.5) [1]. This property profile makes it particularly well-suited for reactions conducted in aqueous or polar protic solvent systems, where more lipophilic sulfonamide analogs may suffer from poor solubility or precipitation. Applications include aqueous-phase N-alkylation, sulfonamide coupling reactions under environmentally benign conditions, and the synthesis of water-soluble intermediates for biological assays. The compound's two hydrogen-bond donors and three acceptors further facilitate solvation in water and methanol, enabling homogeneous reaction conditions that can improve reproducibility and yield.

High-Purity Material Requirements for Analytical and Electronic Applications

N-(2-Hydroxypropyl)methanesulfonamide is commercially available in purity grades up to 99.999% and can be certified to industry specifications including Mil Spec, ACS, Pharmaceutical, Optical, and Semiconductor Grades [1]. This breadth of purity tier availability distinguishes it from less commercially accessible sulfonamide analogs and supports procurement for applications requiring rigorously controlled impurity profiles. Specific use cases include: preparation of analytical reference standards for method validation, synthesis of electronic-grade materials where trace metal contamination must be minimized, and pharmaceutical research requiring documented purity for regulatory compliance. The availability of multiple certified grades allows researchers to select the appropriate purity level based on application sensitivity and budget constraints, without resorting to custom synthesis or in-house purification.

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